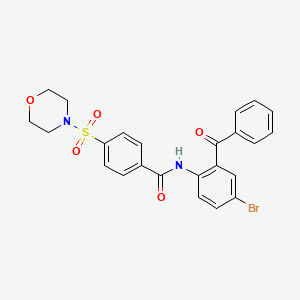
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, also known as BBr 3464, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. This compound belongs to the class of DNA-binding agents, which are known to inhibit the growth of cancer cells by interfering with the replication and transcription of DNA. In
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide and its derivatives are involved in chemoselective synthesis processes. For instance, N-benzoylation of aminophenols with benzoylisothiocyanates has been explored, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Interaction with Biological Molecules
The interaction of similar compounds with biological molecules is also a key area of research. N-sulfinylbenzamide, for instance, has been studied for its reaction with styrene oxide, leading to various products of potential biological significance (Tsuge & Mataka, 1971).
Potential Antifungal Applications
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with structural similarities to N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, have shown antifungal properties against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae (Weiqun, Wen, Liqun, & Xianchen, 2005).
Spectroscopic Characterization and Synthesis
The synthesis and spectroscopic characterization of similar compounds are also subjects of study. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized and characterized, providing insights into its crystal structure and molecular interactions (Saeed, Rashid, Bhatti, & Jones, 2010).
Application in Medicinal Chemistry
These compounds have potential applications in medicinal chemistry. A study on novel sulfamoyl benzamides, which are structurally related, as selective CB(2) agonists with improved in vitro metabolic stability, highlights their potential in therapeutic contexts (Sellitto et al., 2010).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDVAWXBNZOAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

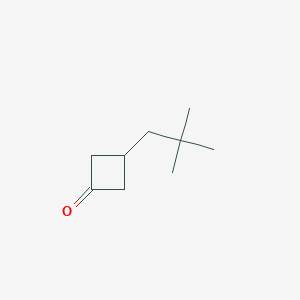
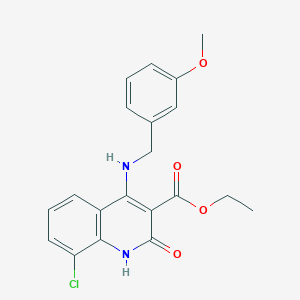
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)
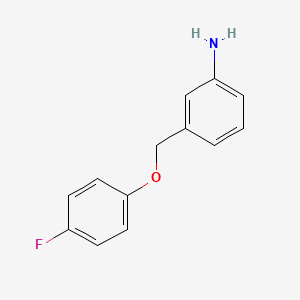
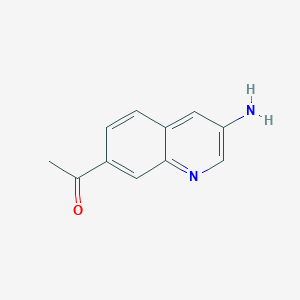
![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)
![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)
